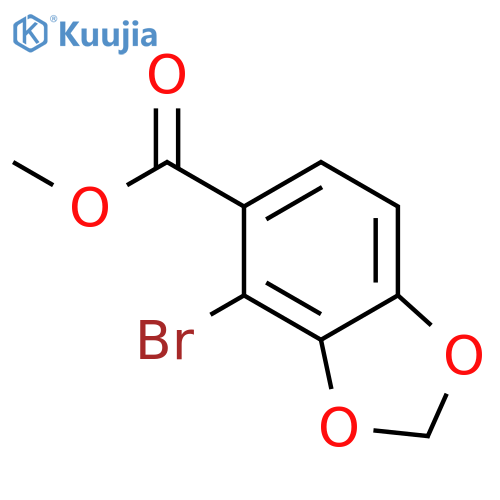Cas no 56008-66-3 (methyl 4-bromo-1,3-dioxaindane-5-carboxylate)

56008-66-3 structure
商品名:methyl 4-bromo-1,3-dioxaindane-5-carboxylate
CAS番号:56008-66-3
MF:C9H7BrO4
メガワット:259.053482294083
MDL:MFCD32265395
CID:4037480
PubChem ID:85845379
methyl 4-bromo-1,3-dioxaindane-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxole-5-carboxylic acid, 4-bromo-, methyl ester
- methyl 4-bromo-1,3-dioxaindane-5-carboxylate
- DTXSID601250765
- Methyl 4-bromo-1,3-benzodioxole-5-carboxylate
- 56008-66-3
-
- MDL: MFCD32265395
- インチ: InChI=1S/C9H7BrO4/c1-12-9(11)5-2-3-6-8(7(5)10)14-4-13-6/h2-3H,4H2,1H3
- InChIKey: QYLTWKKNYCDRPN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 257.95277Da
- どういたいしつりょう: 257.95277Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 44.8Ų
methyl 4-bromo-1,3-dioxaindane-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-96213076-5g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 5g |
$2890.0 | 2023-09-06 | |
| Enamine | BBV-96213076-2.5g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 2.5g |
$2280.0 | 2023-09-06 | |
| Enamine | EN300-29346911-10.0g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 10.0g |
$3633.0 | 2023-01-06 | |
| Enamine | EN300-29346911-2.5g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 2.5g |
$2280.0 | 2023-01-06 | |
| Enamine | BBV-96213076-10g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 10g |
$3633.0 | 2023-09-06 | |
| Enamine | BBV-96213076-1g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 1g |
$1101.0 | 2023-09-06 | |
| Enamine | EN300-29346911-1.0g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 1.0g |
$1101.0 | 2023-01-06 | |
| Enamine | EN300-29346911-5.0g |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate |
56008-66-3 | 95% | 5.0g |
$2890.0 | 2023-01-06 |
methyl 4-bromo-1,3-dioxaindane-5-carboxylate 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
56008-66-3 (methyl 4-bromo-1,3-dioxaindane-5-carboxylate) 関連製品
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
